Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Description
Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate (C₈H₁₁FO₃) is a bicyclic organic compound featuring a seven-membered oxabicyclo[2.2.1]heptane core with a fluorine substituent at the 2-position and a methyl ester group. Its molecular weight is 174.17 g/mol, and it is typically synthesized with a purity of 95% .
Properties
IUPAC Name |
methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-11-7(10)8(9)4-5-2-3-6(8)12-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRQSDJSGJQSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2CCC1O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate, often involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to less oxidized forms.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The bicyclic structure also contributes to the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Methyl 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Key Differences: The fluorine atom in the target compound is replaced by a methyl group. Physical State: Liquid at room temperature, with a storage temperature recommendation of 25°C .
- Applications: Used as a building block in organic synthesis, particularly for non-polar intermediates.
Methyl exo-7-Oxabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Differences :
- Applications : Studied for its stereochemical properties in asymmetric synthesis.
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Molecular Formula : C₇H₉ClO₃
- Molecular Weight : 176.60 g/mol
- Key Differences: Substitutes fluorine with chlorine, increasing molecular weight and steric bulk. The carboxylic acid group (vs.
- Applications : Investigated as a precursor for bioactive molecules due to its reactive chlorine and carboxylate groups.
Methyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- Key Differences :
Comparative Data Table
Key Research Findings
- Substituent Effects : Fluorine and chlorine substituents enhance electrophilicity at the 2-position, making these compounds reactive in nucleophilic substitution reactions. Methyl groups, in contrast, increase hydrophobicity .
- Stereochemical Impact : The exo isomer of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate demonstrates distinct crystallinity and stability compared to endo variants .
- Toxicity Profile : Azabicyclo derivatives exhibit higher acute toxicity compared to oxabicyclo analogs, likely due to nitrogen’s interaction with biological systems .
Biological Activity
Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a compound belonging to the family of bicyclic esters, specifically derived from the oxabicyclo[2.2.1]heptane framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFO
- CAS Number : 1803607-96-6
This compound features a bicyclic structure with a fluorine atom at the 2-position and a carboxylate ester group, which is critical for its biological activity.
Pesticidal Properties
Research has indicated that derivatives of the 7-oxabicyclo[2.2.1]heptane framework, including this compound, exhibit significant pesticidal properties. They have been shown to effectively control various undesired microorganisms and pests, making them valuable in agricultural applications .
In a study focusing on the synthesis of these compounds, it was found that certain structural modifications could enhance their efficacy against specific pests, indicating a structure-activity relationship (SAR) that can be exploited for developing new agrochemicals .
Medicinal Applications
In addition to their agricultural use, compounds similar to this compound have been explored for their potential medicinal properties. For instance, the synthesis of solanoeclepin A, a natural hatching agent for potato cyst nematodes, involved a similar bicyclic moiety, highlighting the relevance of this structural framework in biological systems .
Synthesis and Efficacy Studies
A notable study focused on synthesizing the 7-oxabicyclo[2.2.1]heptane moiety through diastereoselective methods, demonstrating that careful manipulation of reaction conditions can yield compounds with enhanced biological activity .
| Compound | Activity | Methodology |
|---|---|---|
| This compound | Pesticidal | Synthesis via Diels–Alder reaction |
| Solanoeclepin A | Hatching agent for nematodes | Total synthesis involving bicyclic intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
